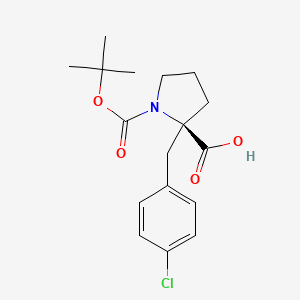

Boc-(R)-alpha-(4-chloro-benzyl)-proline

Description

Significance of Unnatural Amino Acids in Contemporary Organic and Medicinal Chemistry

Unnatural amino acids (UAAs) are amino acids not found among the 20 proteinogenic amino acids. Their integration into organic and medicinal chemistry has been transformative, offering a means to overcome many of the limitations associated with naturally occurring peptides, such as poor metabolic stability and limited structural diversity. enamine.netacs.org The introduction of UAAs into peptide sequences or as standalone scaffolds can dramatically enhance the stability, selectivity, and activity of drug molecules. These modifications provide innovative solutions for drug discovery by allowing for greater flexibility in molecular design, leading to the creation of molecules with specific functions and enhanced therapeutic properties. enamine.net

The versatility of unnatural amino acids stems from their unique side chains, backbones, or functional groups, which differ from their natural counterparts. This structural diversity makes them invaluable as starting materials for the synthesis of complex molecules and as key components in structure-activity relationship (SAR) campaigns. acs.org The ability to introduce novel chemical functionalities through UAAs has advanced the fields of protein engineering, drug discovery, and biomedical research.

The Unique Role of Proline Analogues in Constraining Molecular Conformation and Enhancing Bioactivity

Proline, with its unique cyclic structure that incorporates the backbone nitrogen atom into a five-membered ring, plays a critical role in determining the secondary structure of peptides and proteins. nih.govnih.gov This inherent conformational rigidity has made proline and its analogues particularly attractive targets for chemical modification. enamine.netnih.gov The substitution on the proline ring can impose additional steric and stereoelectronic effects, further modulating the backbone and side-chain dihedral angles. nih.gov

Specifically, α-substituted prolines, such as Boc-(R)-alpha-(4-chloro-benzyl)-proline, introduce a tetrasubstituted carbon atom at the α-position, which significantly restricts the accessible conformational space. nih.govacs.orgnih.gov This substitution can influence the cis/trans isomerism of the peptide bond and the puckering of the pyrrolidine (B122466) ring, thereby providing a powerful tool for controlling the three-dimensional structure of a peptide. nih.govacs.orgnih.gov By constraining the molecular conformation, proline analogues can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for a biological target and improved biological activity. nih.govmdpi.com

Overview of this compound as a Key Chiral Building Block in Advanced Synthesis

This compound is a stereodefined unnatural amino acid that serves as a crucial chiral building block in advanced organic synthesis. chemimpex.comclearsynth.com The "Boc" group (tert-butoxycarbonyl) is a common acid-labile protecting group for the amine functionality, facilitating its use in standard solid-phase peptide synthesis (SPPS) protocols. peptide.comchempep.comseplite.com The (R)-configuration at the α-carbon and the presence of the 4-chlorobenzyl group provide a specific three-dimensional arrangement and lipophilicity that can be exploited in drug design. chemimpex.com

This compound is particularly valuable as an intermediate in the synthesis of peptide-based drugs and other biologically active molecules, especially those targeting neurological disorders. chemimpex.com Its unique structure can enhance the bioactivity of the resulting peptides. chemimpex.com The stability and ease of incorporation of this compound into larger molecular frameworks make it a versatile tool for medicinal chemists exploring structure-activity relationships in the development of novel therapeutics. chemimpex.com

Chemical and Physical Properties of this compound and Related Analogues

The utility of a chiral building block is defined by its specific chemical and physical properties. The following tables provide a summary of the known properties of this compound and some of its closely related analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 959582-49-1 | C17H22ClNO4 | 339.82 |

| Boc-(S)-alpha-(4-chloro-benzyl)-proline | 1217777-96-2 | C17H22ClNO4 | 339.82 |

| Boc-(R)-alpha-(4-bromo-benzyl)-proline | 706806-75-9 | C17H22BrNO4 | 384.27 |

| Boc-(S)-alpha-(4-fluoro-benzyl)-proline | 706806-65-7 | C17H22FNO4 | 339.36 |

| Compound Name | Appearance | Optical Rotation [α]D | Purity |

|---|---|---|---|

| This compound | Semi-solid to off-white powder | +153 ± 2° (c=1 in EtOH) | ≥ 99% (HPLC) |

| Boc-(S)-alpha-(4-chloro-benzyl)-proline | Yellowish powder | -146 ± 1° (c=1 in EtOH) | 99 - 100% (HPLC) |

| Boc-(R)-alpha-(4-bromo-benzyl)-proline | White powder | +163 ± 2° (c=1 in MeOH) | ≥ 99% (HPLC) |

| Boc-(S)-alpha-(4-fluoro-benzyl)-proline | Data not available | Data not available | Data not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYZUJACZSDOIE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375950 | |

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-49-1 | |

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Organic Synthesis and Catalyst Design

Utilization as a Chiral Building Block in Complex Molecule Construction

The inherent structural rigidity and defined stereochemistry of proline and its derivatives are crucial for influencing the architecture of larger molecules. nih.gov Boc-(R)-alpha-(4-chloro-benzyl)-proline serves as a powerful chiral building block, allowing for the precise construction of complex molecular frameworks with controlled three-dimensional orientations. chemimpex.com

Integration into Peptide Synthesis for Structural Diversification

The incorporation of non-natural or modified amino acids is a key strategy for the structural diversification of peptides, leading to compounds with enhanced stability, bioactivity, and specific conformations. chemimpex.comnih.gov this compound is a valuable building block in peptide synthesis, where its unique structure introduces significant conformational constraints. chemimpex.comchemimpex.com The presence of the bulky 4-chlorobenzyl group at the α-position restricts the rotation around the peptide backbone, influencing the secondary structure of the resulting peptide. nih.gov This modification is crucial in drug design for creating peptide mimetics and exploring structure-activity relationships. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing Fmoc/tBu or Boc/Bn strategies. chemimpex.combiosynth.com

| Feature | Implication in Peptide Synthesis |

| Quaternary α-Carbon | Induces a fixed, rigid conformation in the peptide backbone. nih.gov |

| 4-Chlorobenzyl Group | Enhances lipophilicity, potentially improving cell permeability and target interaction. chemimpex.com |

| (R)-Stereochemistry | Provides specific three-dimensional orientation for precise molecular recognition. |

| Boc Protecting Group | Ensures stability and compatibility with established peptide synthesis methodologies. chemimpex.combiosynth.com |

Precursor to Structurally Diverse Organic Intermediates

Beyond its direct use in peptides, this compound functions as a key intermediate for synthesizing a variety of other complex chiral molecules. chemimpex.comclearsynth.com The pyrrolidine (B122466) ring and its functional groups serve as a scaffold that can be chemically modified to create novel structures. For instance, the carboxylic acid and the protected amine can be manipulated to build more complex heterocyclic systems or to be integrated into larger natural product syntheses. The synthesis of novel cyclopropane-modified proline analogues, for example, often starts from functionalized prolines, highlighting the role of such precursors in generating libraries of structurally unique compounds for drug discovery. researchgate.net

Role in Asymmetric Induction and Catalysis

Asymmetric synthesis is fundamental to modern chemistry, and proline-derived compounds are central to many catalytic and stereoselective transformations. unibo.it this compound contributes significantly to this field, both as a chiral auxiliary and as a precursor to sophisticated ligands.

Application as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a reaction to produce a single enantiomer of the product. Amino acid derivatives are widely used as chiral auxiliaries due to their natural chirality and availability. this compound can be employed in this capacity to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and cycloadditions. nih.govchemimpex.com The rigid pyrrolidine ring and the bulky substituent effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered side, thus leading to high diastereoselectivity. nih.gov After the transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. nih.gov

Development of Proline-Derived Ligands for Asymmetric Reactions

Proline and its derivatives are foundational in the design of chiral ligands for metal-catalyzed asymmetric reactions and in the development of organocatalysts. unibo.itresearchgate.net this compound serves as an excellent starting material for creating novel, highly specialized ligands. The carboxylic acid can be converted into various functional groups (e.g., phosphines, amines, oxazolines) that can coordinate with transition metals. The synthesis of chiral diamines from proline, for example, has led to effective ligands for selective acylation reactions. researchgate.net The specific stereochemistry and steric bulk of the 4-chlorobenzyl group can influence the catalytic pocket of the resulting metal complex, enhancing enantioselectivity in reactions like hydrogenation, C-C bond formation, and alkynylation of aldehydes. nih.govresearchgate.net

| Ligand/Catalyst Type | Potential Asymmetric Reaction |

| Proline-derived Diamines | Enantioselective Acylation, Aldol Reactions researchgate.net |

| Proline-based Dipeptides | Asymmetric Aldol and Michael Reactions unibo.it |

| Proline-Phosphine Ligands | Asymmetric Hydrogenation, Cross-Coupling |

| Direct Organocatalysts | Aldol Condensation, Mannich Reactions researchgate.net |

Enabling Novel Synthetic Transformations through Functionalization

The chemical modification, or functionalization, of the this compound scaffold opens avenues for novel synthetic transformations. Research has demonstrated the diastereoselective α-functionalization of proline derivatives with aldehydes, indicating that the α-position, though already substituted, can be a site for further complexity generation. crossref.org The N-Boc group can be removed and the nitrogen atom can be engaged in various reactions, including N-alkylation or the formation of N-oxides or N-ylides, which are precursors for 1,3-dipolar cycloaddition reactions. These strategies allow chemists to leverage the core chiral structure to build complex, polycyclic systems that would be difficult to access through other synthetic routes. nih.gov

Research in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often involves the incorporation of non-natural amino acids to overcome the limitations of native peptides, such as poor stability and low bioavailability. Boc-(R)-alpha-(4-chloro-benzyl)-proline is particularly valuable in this context due to the conformational rigidity it imparts. sigmaaldrich.com

Proline itself is unique among proteinogenic amino acids because its cyclic side chain restricts the peptide backbone's phi (φ) torsion angle, making it a "helix breaker" and a stabilizer of specific secondary structures like beta-turns. sigmaaldrich.comnih.gov The introduction of a bulky 4-chlorobenzyl substituent at the alpha-carbon to create a quaternary amino acid further amplifies this effect. nih.gov This substitution severely limits the rotational freedom around the N-Cα and Cα-C bonds, effectively locking the peptide backbone into a more defined conformation. nih.gov

This imposed rigidity is a key strategy for enhancing peptide stability. chemimpex.com By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced. Furthermore, the unnatural, sterically hindered structure can provide resistance to enzymatic degradation by proteases, thereby increasing the peptide's half-life in biological systems.

The precise three-dimensional structure of a peptide determines its ability to bind to biological targets such as receptors or enzymes. By using conformationally constrained amino acids like this compound, chemists can design peptidomimetics that closely mimic the bioactive conformation of a native peptide ligand. chemimpex.com

The 4-chlorobenzyl group plays a dual role. Its steric bulk contributes to conformational restriction, while its aromatic and hydrophobic nature provides an additional point of interaction with the target protein. researchgate.net This moiety can fit into hydrophobic pockets or engage in aromatic interactions (e.g., π-π stacking) within a binding site, enhancing both binding affinity and selectivity. researchgate.netdrugdesign.org This approach has been utilized in the development of targeted therapies, including those for neurological disorders where specific receptor interaction is crucial. chemimpex.comchemimpex.com

Exploration of Structure-Activity Relationships (SAR) through Stereochemical Variation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing drug candidates. This compound and its analogues are excellent tools for probing these relationships. By systematically altering the stereochemistry or the substitution pattern, researchers can decipher the precise structural requirements for biological activity. nih.gov

For instance, comparing the biological activity of a peptide containing the (R)-isomer versus the (S)-isomer can reveal the optimal spatial arrangement of the 4-chlorobenzyl group for target engagement. chemimpex.com Further studies involving analogues with different halogens (e.g., bromine instead of chlorine) or different substitution patterns on the benzyl (B1604629) ring (e.g., 2-chloro or 3-chloro) can elucidate the role of electronics and hydrophobicity in binding interactions. researchgate.netnih.gov Research on related benzylproline derivatives has shown that increasing the hydrophobicity of the substituent can increase the apparent binding affinity for certain transporters, such as the glutamine transporter ASCT2. researchgate.netnih.gov

| Compound | Stereochemistry | Substitution | Key Application/Feature |

|---|---|---|---|

| Boc-alpha-(4-chloro-benzyl)-proline | (R) | para-Chloro | Building block for peptidomimetics, particularly for neurological targets. chemimpex.com |

| Boc-alpha-(4-chloro-benzyl)-proline | (S) | para-Chloro | Used in SAR studies to determine optimal stereochemistry for biological activity. chemimpex.com |

| Boc-(R)-alpha-(4-bromo-benzyl)-proline | (R) | para-Bromo | Enhances reactivity and provides a heavier halogen for probing interactions; used in neuropharmacology. chemimpex.com |

| Boc-(R)-alpha-(4-trifluoromethylbenzyl)-proline | (R) | para-Trifluoromethyl | Increases lipophilicity, potentially improving membrane permeability and target specificity. chemimpex.com |

| Boc-(S)-alpha-(3,4-difluoro-benzyl)-proline | (S) | 3,4-Difluoro | Provides alternative electronic properties on the aromatic ring for fine-tuning binding interactions. nextpeptide.com |

Development of Molecular Tools for Protein Engineering Studies

Beyond peptidomimetics, this compound serves as a molecular tool in protein engineering. The incorporation of such a highly constrained, non-natural amino acid at specific sites within a protein allows researchers to investigate the relationship between structure and function. chemimpex.com

Mechanistic Insights and Conformational Analysis

Elucidation of Stereochemical Outcome and Diastereoselectivity in Synthetic Pathways

The synthesis of α-substituted proline derivatives like Boc-(R)-alpha-(4-chloro-benzyl)-proline is critically dependent on controlling the stereochemical outcome. The primary method for achieving this is through the diastereoselective alkylation of a chiral proline enolate. nih.gov The starting material, typically an N-Boc-(R)-proline ester, possesses a single stereocenter at the C2 position, which serves as the stereochemical control element for the introduction of the 4-chlorobenzyl group.

The process involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a planar enolate intermediate. The pre-existing chirality of the proline ring, combined with the bulky N-Boc protecting group, creates a sterically biased environment. nih.gov The electrophile, 4-chlorobenzyl bromide, then approaches the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other. Studies on similar systems have shown that the N-protecting group plays a crucial role; the bulky tert-butoxycarbonyl (Boc) group is particularly effective at directing the incoming electrophile, resulting in high diastereoselectivity. nih.gov

Several factors have been identified that influence the degree of diastereoselectivity in such alkylation reactions.

| Factor | Influence on Stereochemical Outcome | Rationale |

|---|---|---|

| N-Protecting Group | Highly influential; bulky groups like Boc favor high diastereoselectivity. | The protecting group shields one face of the enolate, directing the electrophile to the opposite, less hindered face. nih.gov |

| Solvent | Can affect the aggregation state and solvation of the enolate, thereby influencing facial bias. | Coordinating solvents can alter the effective steric environment around the reaction center. |

| Counter-ion | The nature of the metal counter-ion (e.g., Li+, Na+) can impact the enolate geometry and reactivity. | Different metal ions can coordinate with the carbonyl and nitrogen atoms, influencing the transition state structure. |

| Electrophile | The size and reactivity of the alkylating agent can affect the transition state geometry. | Bulky electrophiles may exhibit different facial preferences compared to smaller ones. nih.gov |

The result is a reliable method for producing the desired (R,R) or (R,S) diastereomer, in this case leading to this compound with a well-defined three-dimensional structure.

Analysis of Pyrrolidine (B122466) Ring Conformations in Substituted Prolines

The five-membered pyrrolidine ring of proline is not planar but exists in a dynamic equilibrium between two primary puckered conformations: the Cγ-endo (down) and Cγ-exo (up) envelopes. researchgate.net In these conformations, the Cγ carbon atom is displaced from the plane formed by the other four ring atoms. The introduction of substituents on the ring can significantly shift this equilibrium. nih.govresearchgate.net

For an α-substituted proline like this compound, the bulky 4-chlorobenzyl group at the Cα position introduces significant steric constraints. This steric hindrance influences the puckering of the pyrrolidine ring to minimize unfavorable interactions. The conformational preference is a balance between minimizing steric clash involving the α-substituent and the inherent puckering tendencies of the ring itself. nih.gov Structural studies on related α-substituted prolines indicate that the ring often adopts a conformation that places the large α-substituent in a pseudo-equatorial position to alleviate steric strain. nih.gov

| Conformation | Description | Influence of α-Substituent |

|---|---|---|

| Cγ-exo (Up) | The Cγ atom is puckered on the same side as the carboxyl group. | May be favored or disfavored depending on the potential for steric interactions with the α-substituent. |

| Cγ-endo (Down) | The Cγ atom is puckered on the opposite side of the carboxyl group. | Often adopted to accommodate bulky substituents by placing them in a less sterically crowded orientation. nih.gov |

Theoretical and Computational Approaches to Conformational Landscape Prediction

To fully understand the conformational preferences of this compound, theoretical and computational methods are invaluable. Quantum mechanical calculations, such as Density Functional Theory (DFT), allow for the exploration of the molecule's potential energy surface. nih.gov These methods can accurately predict the relative energies of different conformations, including various ring puckers and rotamers of the N-Boc and 4-chlorobenzyl groups.

Computational studies on analogous α-substituted prolines have shown that the conformational landscape is complex, with several low-energy minima. nih.gov These calculations can identify the most stable conformations and the energy barriers between them. For this compound, such analyses would reveal the preferred pyrrolidine ring pucker (endo vs. exo) and the rotational preferences around the Cα-C(benzyl) and N-C(Boc) bonds. This information is crucial for rationalizing the outcomes of synthetic reactions and for designing molecules with specific three-dimensional structures. nih.gov

Investigation of Reaction Mechanisms and Transition States in Proline Functionalization

The diastereoselectivity observed in the synthesis of this compound is a direct consequence of the reaction mechanism and the energetics of the competing transition states. The key step, α-alkylation, proceeds through an enolate intermediate. nih.gov

The proposed mechanism involves the following steps:

Deprotonation: A strong, non-nucleophilic base removes the acidic α-proton from the N-Boc-(R)-proline ester to form a chiral enolate.

Electrophilic Attack: The enolate, a potent nucleophile, attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide.

Transition State: The reaction proceeds through a highly organized transition state. Diastereoselectivity is determined by the energy difference between the two possible transition states leading to the two different diastereomeric products. The transition state that minimizes steric interactions—specifically between the incoming electrophile, the bulky N-Boc group, and the ester moiety—is favored. wikipedia.org This steric guidance forces the 4-chlorobenzyl group to add to a specific face of the enolate, thus controlling the stereochemistry at the α-carbon.

Advanced Analytical and Characterization Techniques in Academic Research

Chromatographic Methods for Enantiomeric Purity and Diastereomeric Ratio Assessment

Chromatographic techniques are fundamental in separating and quantifying stereoisomers of "Boc-(R)-alpha-(4-chloro-benzyl)-proline." These methods rely on the differential interaction of enantiomers and diastereomers with a chiral stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of proline derivatives. researchgate.netphenomenex.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are frequently utilized for the separation of N-protected amino acids. researchgate.netphenomenex.com The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects to achieve resolution between enantiomers. researchgate.net

For proline derivatives, including those with a Boc protecting group, the mobile phase composition, which typically consists of a mixture of alkanes (like hexane) and alcohols (like ethanol or isopropanol) with an acidic modifier (like trifluoroacetic acid - TFA), plays a critical role in achieving optimal separation. researchgate.netresearchgate.netimpactfactor.org The concentration of the alcohol component can significantly influence the retention times and resolution, indicating the importance of hydrogen bonding in the chiral recognition process. researchgate.net

Key Research Findings from Chiral HPLC Analysis of Proline Derivatives:

| Parameter | Observation | Significance |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak series) show good resolution for Boc-proline derivatives. researchgate.netresearchgate.net | Demonstrates the efficacy of these phases for enantiomeric purity assessment. |

| Mobile Phase | A mixture of hexane, ethanol, and TFA is commonly effective. researchgate.net | Allows for fine-tuning of selectivity and resolution. |

| Modifier | Addition of TFA often improves peak shape and resolution. impactfactor.org | Essential for obtaining accurate and reproducible results. |

| Elution Order | The elution order of enantiomers can be influenced by the specific CSP and mobile phase used. | Important for the correct assignment of enantiomeric peaks. |

Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com For non-volatile amino acid derivatives like "this compound," derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance. sigmaaldrich.com Common derivatization strategies include esterification of the carboxylic acid group and acylation of the amino group. sigmaaldrich.comtandfonline.com

Chiral capillary GC columns, often coated with cyclodextrin derivatives, are employed to separate the enantiomers. chromatographyonline.comsigmaaldrich.com GC can offer advantages over HPLC, such as higher sensitivity and shorter analysis times. sigmaaldrich.com Furthermore, the choice of derivatizing agent can sometimes be used to reverse the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be useful for confirmation of peak identity. sigmaaldrich.com

Comparison of Derivatization Agents for Chiral GC of Proline:

| Derivatization Step | Reagent | Effect on Analysis |

| Esterification | Methanolic HCl | Converts the carboxylic acid to a methyl ester, increasing volatility. sigmaaldrich.com |

| Acylation | Acetic Anhydride | Protects the amine group, improving peak shape and volatility. sigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride | Produces more volatile derivatives, leading to shorter analysis times and can cause enantioreversal. sigmaaldrich.com |

Spectroscopic Techniques for Stereochemical and Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of "this compound" at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and structural integrity of Boc-protected amino acids. mdpi.comrsc.orgresearchgate.netresearchgate.net

For determining the relative and absolute configuration, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are invaluable. NOE experiments (NOESY and ROESY) detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial information about the stereochemical and conformational relationships within the molecule. acdlabs.comlibretexts.org For proline derivatives, NOE can help to establish the relative orientation of substituents on the pyrrolidine (B122466) ring. Additionally, the chemical shifts of the β- and γ-carbons in ¹³C NMR can provide insights into the cis or trans conformation of the Xaa-Pro peptide bond in peptides containing this residue. nih.govnih.gov

Typical ¹H NMR Chemical Shifts for N-Boc-Proline Derivatives:

| Proton | Chemical Shift Range (ppm) |

| C(CH₃)₃ (Boc) | 1.3 - 1.5 |

| Pyrrolidine CH₂ | 1.8 - 2.4 |

| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.6 |

| α-CH | 4.2 - 4.6 |

Note: Specific shifts can vary depending on the solvent and other substituents.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. purechemistry.org This technique is particularly sensitive to the stereochemical features of a molecule and provides a unique spectral fingerprint for each enantiomer. The CD spectrum of one enantiomer will be the mirror image of the other.

For proline-containing structures, CD spectroscopy is often used to study their conformation in solution. nih.govnih.govresearchgate.net For instance, peptides rich in proline can adopt a characteristic polyproline II (PPII) helix, which has a distinct CD signature. nih.govnih.govresearchgate.net The CD spectrum of "this compound" can be used to confirm its enantiomeric identity by comparison with a known standard or with theoretical calculations. It is also a valuable tool for monitoring changes in enantiomeric excess. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgspringernature.comresearchgate.neted.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. purechemistry.org

For a chiral, enantiomerically pure compound, the analysis of anomalous scattering effects in the diffraction data allows for the unambiguous assignment of the absolute stereochemistry (R or S) at each chiral center. researchgate.netthieme-connect.de While obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenge, the resulting structural information is unparalleled in its detail and accuracy. researchgate.net The crystal structure of a closely related compound, N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, has been determined, providing a model for the expected solid-state conformation and packing of such derivatives. nih.govresearchgate.net

Crystallographic Data for a Structurally Related Compound: N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline nih.gov

| Parameter | Value |

| Formula | C₁₇H₂₂FNO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.4777 Å, b = 12.4283 Å, c = 13.1550 Å |

| Pyrrolidine Ring Conformation | Envelope |

This data provides a valuable reference for what might be expected from the crystallographic analysis of "this compound."

Optical Rotation Measurements for Enantiopurity Indication

Optical rotation is a critical analytical technique in academic research for the characterization of chiral molecules such as this compound. This method relies on the property of enantiomers to rotate the plane of polarized light in equal but opposite directions. The magnitude and direction of this rotation are fundamental indicators of the enantiomeric purity of a sample.

In the context of synthesizing or analyzing this compound, polarimetry is employed to confirm the presence of the desired (R)-enantiomer and to quantify its excess over the unintended (S)-enantiomer. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions of temperature, solvent, concentration, and the wavelength of the light source (typically the sodium D-line, 589 nm).

For this compound, a positive specific rotation value is indicative of the (R)-configuration. Conversely, its enantiomer, Boc-(S)-alpha-(4-chloro-benzyl)-proline, would exhibit a negative specific rotation of a similar magnitude under identical measurement conditions. Research findings for this compound and its analogs consistently report specific rotation values as a key characterization parameter.

The enantiomeric excess (% ee) of a sample can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer using the following formula:

% ee = ([α]observed / [α]max) * 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A measured specific rotation matching the literature value for the pure (R)-enantiomer would indicate a high degree of enantiopurity.

The following interactive table summarizes the reported specific rotation values for this compound and related compounds.

| Compound Name | Specific Rotation ([α]) | Wavelength | Temperature (°C) | Concentration (c) | Solvent |

| This compound | +153 ± 2° chemimpex.com | D | 25 | 1 g/100 mL | Ethanol |

| Boc-(R)-alpha-(4-bromo-benzyl)-proline | +163 ± 2° | D | 25 | 1 g/100 mL | Methanol |

| Boc-(R)-alpha-(4-iodo-benzyl)-proline | +153 to +168° | D | 25 | 1 g/100 mL | Ethanol |

| Boc-(R)-gamma-(4-chloro-benzyl)-L-proline | -15.5 ± 2° | D | 20 | 1 g/100 mL | DMF |

This data underscores the importance of consistent experimental conditions for reproducible and comparable results. The choice of solvent can significantly influence the magnitude and even the sign of the optical rotation. Therefore, academic literature meticulously reports these parameters alongside the measured rotation. In the synthesis of peptidomimetics and other pharmacologically active molecules, ensuring high enantiopurity is paramount, and optical rotation measurements provide a fundamental and accessible method for this assessment.

Future Directions and Emerging Research Avenues for Boc R Alpha 4 Chloro Benzyl Proline

Innovations in Scalable and Sustainable Synthesis Methodologies

The current synthesis of complex, stereochemically defined molecules like Boc-(R)-alpha-(4-chloro-benzyl)-proline often relies on multi-step processes that can be resource-intensive. Future research is increasingly focused on developing more efficient, scalable, and environmentally friendly production methods. A primary goal is the advancement of catalytic and enantioselective techniques that can construct the chiral quaternary carbon center with high precision, thereby avoiding less efficient classical resolutions.

Key areas of innovation include:

Asymmetric Catalysis: Development of novel chiral catalysts for the direct and enantioselective alkylation of proline derivatives. This approach aims to replace stoichiometric chiral auxiliaries with catalytic amounts of a recyclable chiral agent, significantly reducing waste and cost.

Biocatalysis: The use of engineered enzymes to perform stereoselective transformations could offer a highly sustainable route. Enzymes operate under mild conditions (aqueous media, room temperature) and can provide exceptional levels of enantiopurity.

Greener Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, is a priority. This aligns with the principles of green chemistry to minimize the environmental impact of synthesis.

Table 1: Comparison of Synthesis Methodologies

| Methodology | Advantages | Challenges for Future Research |

| Classical Synthesis | Established and reliable procedures. | Often requires multiple steps, stoichiometric reagents, and can generate significant waste. |

| Asymmetric Catalysis | High enantioselectivity, reduced waste, potential for catalyst recycling. | Catalyst development, optimization for specific substrates, and cost of ligands/catalysts. |

| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations, and downstream purification. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, potential for automation and scalability. | Reactor design, handling of solids/precipitates, and initial setup cost. |

Expanded Applications in Novel Drug Discovery and Development

This compound is a crucial intermediate for synthesizing peptide mimetics and other complex molecules. chemimpex.com Its rigid proline scaffold and lipophilic side chain are instrumental in designing compounds that can modulate biological targets with high specificity. Future applications are poised to expand beyond its current uses into several high-impact therapeutic areas.

Emerging research focuses on incorporating this moiety into novel drug candidates for:

Oncology: The compound serves as a building block for peptide-based therapeutics targeting cancer-specific receptors or protein-protein interactions. chemimpex.comchemimpex.com The constrained conformation imparted by the proline ring can lead to higher binding affinity and stability.

Neurological Disorders: Its structural features are valuable in designing drugs that can cross the blood-brain barrier. chemimpex.comchemimpex.com It is used in the development of agents targeting neurotransmitter systems and in research aimed at treating conditions like Alzheimer's disease and chronic pain. chemimpex.com

Infectious Diseases: The development of novel antiviral and antibacterial agents is another promising area. Proline-rich peptides are known to have antimicrobial properties, and derivatives like this compound can be used to create more potent and stable analogues.

The 4-chlorobenzyl group is particularly significant as the inclusion of chlorine atoms is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. chemimpex.comnih.gov

Integration with Automated Synthesis and Flow Chemistry for High-Throughput Research

To accelerate the drug discovery process, modern chemistry is increasingly relying on automation and high-throughput techniques. Integrating the synthesis of this compound derivatives into these platforms is a key future direction.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. beilstein-journals.org Research is underway to adapt existing synthetic routes for this compound to flow reactors. A significant innovation would be the development of immobilized catalysts or reagents, such as a resin-supported proline catalyst, which would be highly suitable for a continuous-flow setup, allowing for efficient production and catalyst recycling. beilstein-journals.org

Automated Synthesis Platforms: The use of robotic systems for automated synthesis allows for the rapid creation of libraries of related compounds. By using this compound as a core scaffold, researchers can systematically modify other parts of a molecule to explore structure-activity relationships (SAR) quickly and efficiently. chemimpex.com This high-throughput approach is invaluable in the early stages of drug discovery for identifying promising lead compounds.

Exploration of New Chemical Transformations and Reactivity Profiles

While primarily used as a structural building block, the inherent reactivity of the this compound molecule itself presents opportunities for novel chemical transformations. Future research will likely focus on using the proline core and its substituents as handles for more complex molecular architecture.

Potential areas for exploration include:

Functionalization of the Pyrrolidine (B122466) Ring: Developing methods to selectively introduce additional functional groups onto the proline ring could generate a diverse range of new scaffolds for drug discovery.

Novel Cycloaddition Reactions: The proline ring system can participate in various cycloaddition reactions, serving as a chiral template to create complex, polycyclic molecules with well-defined stereochemistry. nih.gov

Ring-Closing and Ring-Opening Metathesis: These powerful reactions could be used to transform the proline scaffold into different ring sizes or to create constrained peptide mimics with unique conformational properties. nih.gov

By exploring these new reactions, chemists can expand the chemical space accessible from this versatile building block, leading to the discovery of molecules with entirely new biological functions.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying bioactive derivatives of this compound?

- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, obtain IACUC approval and document protocols for handling hazardous intermediates (e.g., chlorinated byproducts). Maintain transparency in reporting negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.